Benz[a]anthracene-7-methanol-13C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[a]anthracen-7-yl(113C)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11,20H,12H2/i12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFOOWHDKQMDKI-HNHCFKFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[13CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Isotopic Incorporation
Strategies for Regioselective Carbon-13 Enrichment in Benz[a]anthracene-Derived Scaffolds
The synthesis of specifically labeled PAHs, such as those with 13C, can be achieved through convergent synthetic pathways starting from simple, commercially available 13C-labeled precursors like U-13C-benzene. rsc.org For the benz[a]anthracene skeleton, a common route involves the Friedel–Crafts acylation of naphthalene (B1677914) with phthalic anhydride. nih.gov By using a 13C-labeled phthalic anhydride, the carbon-13 isotopes can be strategically incorporated into the benz[a]anthracene structure. The regioselectivity of the labeling is dictated by the positions of the isotopes in the starting materials and the reaction mechanisms governing the cyclization and aromatization steps.
Reaction Pathways and Mechanisms for the Derivatization to 7-Hydroxymethyl (-methanol) Functionality
The introduction of a hydroxymethyl group at the 7-position of the benz[a]anthracene core is a critical derivatization step. This transformation can be achieved through various synthetic routes. One potential pathway involves the metabolic activation of a precursor like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) by cytochrome P450 enzymes to produce 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). Another approach could involve the photochemical derivatization of the parent PAH. Analysis of DNA adducts has shown that 7-hydroxymethyl-12-methylbenz[a]anthracene is an intermediate in the metabolism of DMBA in mouse epidermis. nih.gov
Purification and Chromatographic Separation Techniques for High Isotopic and Chemical Purity
Achieving high isotopic and chemical purity is essential for the utility of labeled compounds. pharma-industry-review.com Following synthesis, a multi-step purification process is employed. Column chromatography over silica (B1680970) gel or alumina (B75360) is a common initial step to separate the desired product from reaction byproducts and unreacted starting materials. nih.govnih.gov For PAHs, thin-layer chromatography (TLC) has also been shown to be an effective purification technique. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is a powerful tool for obtaining highly pure fractions of the labeled compound. pharma-industry-review.com The choice of chromatographic technique and conditions is critical to resolve the labeled compound from any closely related impurities.
Quality Control and Validation of Labeled Compound Integrity
Stringent quality control measures are necessary to validate the identity, purity, and isotopic enrichment of the final product. pharma-industry-review.comtracercro.com A combination of analytical techniques is employed to provide a comprehensive characterization.
Table 1: Analytical Techniques for Quality Control
| Analytical Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight and verify the incorporation of the carbon-13 label. cramsn.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the position of the carbon-13 label. pharma-industry-review.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the compound. pharma-industry-review.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the analysis of PAHs and their derivatives, often in conjunction with isotopic dilution methods. bam.decopernicus.org |
| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | To determine the precise isotopic composition (δ13C) of the compound. copernicus.orgucdavis.edu |
A Certificate of Analysis (CofA) is typically provided with the labeled compound, detailing the results of these quality control tests and confirming that the product meets the required specifications. pharma-industry-review.com
Compound Names Mentioned in this Article
Elucidation of Biological Transformations and Pathway Tracing
In Vitro Enzymatic Metabolism of Benz[a]anthracene-7-methanol-¹³C
The enzymatic metabolism of Benz[a]anthracene-7-methanol is a multi-phase process, primarily occurring in the liver, aimed at increasing water solubility to facilitate excretion. This process, however, can also lead to the formation of reactive intermediates.
Phase I metabolism of Benz[a]anthracene-7-methanol involves oxidative reactions, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. ontosight.ai These enzymes introduce or expose functional groups, such as hydroxyl groups, on the PAH backbone.
Studies using the fungus Cunninghamella elegans, a model organism known to possess CYP-like enzymes that mimic mammalian metabolism, have shown that 7-hydroxymethylbenz[a]anthracene (7-OHMBA) undergoes further oxidation. The primary metabolites identified were 7-OHMBA-trans-8,9-dihydrodiol and 7-OHMBA-trans-3,4-dihydrodiol. nih.gov This indicates that the aromatic rings of the benz[a]anthracene moiety are subject to epoxidation by CYP monooxygenases, followed by hydrolysis by epoxide hydrolase to form dihydrodiols.
In non-human mammalian systems, such as rat liver microsomes, the metabolic profile of 7-OHMBA is qualitatively similar to that observed in C. elegans. However, the mammalian system exhibits a broader range of activity, forming additional dihydrodiol metabolites at the 5,6 and 10,11 positions of the aromatic structure. nih.gov The metabolism of the parent compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), in rat liver microsomes also yields various hydroxylated and dihydrodiol derivatives, highlighting the central role of CYP-mediated oxidation. nih.govpnas.orgpnas.org
Table 1: Identified Phase I Metabolites of 7-Hydroxymethylbenz[a]anthracene in In Vitro Systems
| Metabolite | Generating System | Reference |
| 7-OHMBA-trans-8,9-dihydrodiol | Cunninghamella elegans, Rat Liver Microsomes | nih.gov |
| 7-OHMBA-trans-3,4-dihydrodiol | Cunninghamella elegans, Rat Liver Microsomes | nih.gov |
| 7-OHMBA-trans-5,6-dihydrodiol | Rat Liver Microsomes | nih.gov |
| 7-OHMBA-trans-10,11-dihydrodiol | Rat Liver Microsomes | nih.gov |
This table is based on data for the unlabeled compound 7-hydroxymethylbenz[a]anthracene (7-OHMBA).
Following Phase I oxidation, the introduced hydroxyl groups on Benz[a]anthracene-7-methanol and its metabolites can undergo Phase II conjugation reactions. These reactions, catalyzed by transferase enzymes, attach endogenous polar molecules such as glucuronic acid or sulfate (B86663), which significantly increases their water solubility and facilitates their elimination from the body. iarc.fr
Sulfation is a key conjugation pathway for hydroxymethylated PAHs. researchgate.net Studies have demonstrated that 7-hydroxymethylbenz[a]anthracene is a substrate for sulfotransferases (SULTs). nih.gov Specifically, in female rat liver cytosol, a hydroxysteroid sulfotransferase, designated STa, has been shown to efficiently catalyze the sulfation of 7-hydroxymethylbenz[a]anthracene. nih.gov In human liver, the dehydroepiandrosterone-steroid sulfotransferase (DHEA-SULT) is predominantly responsible for the bioactivation of methyl-hydroxylated derivatives of DMBA, including 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729), through sulfation. oup.comoup.com The resulting metabolite, 7-sulfooxymethylbenz[a]anthracene, is a highly reactive sulfuric acid ester. nih.gov
Glucuronidation is another important Phase II pathway. While direct studies on the glucuronidation of Benz[a]anthracene-7-methanol are limited, fungal metabolism of the related compound DMBA has been shown to produce glucuronide conjugates of its phenolic derivatives. deepdyve.comoup.com This suggests that the hydroxylated metabolites of Benz[a]anthracene-7-methanol are also likely substrates for UDP-glucuronosyltransferases (UGTs).
Investigations with purified enzyme systems have provided insights into the specificity of the enzymes involved in the metabolism of hydroxymethylated benz[a]anthracenes. A purified sulfotransferase from female rat liver (STa) demonstrated high activity towards 7-hydroxymethylbenz[a]anthracene. nih.gov This enzyme was classified as a hydroxysteroid sulfotransferase and was competitively inhibited by dehydroepiandrosterone (B1670201) (DHEA), but it showed no activity towards typical phenol (B47542) sulfotransferase substrates. nih.gov
In human liver cytosols, the metabolic activation via sulfation of compounds like 7-hydroxymethyl-12-methylbenz[a]anthracene shows high sensitivity to inhibition by DHEA, a specific substrate for DHEA-steroid sulfotransferase. oup.comoup.com Conversely, inhibitors of phenol and estrogen sulfotransferases have little effect, indicating that DHEA-steroid sulfotransferase is the primary enzyme catalyzing this reaction in human liver. oup.com
Cellular Uptake, Intracellular Distribution, and Efflux Dynamics
The ability of Benz[a]anthracene-7-methanol-¹³C to exert biological effects is dependent on its ability to enter cells, distribute to various subcellular compartments, and be retained or effluxed.
As a lipophilic polycyclic aromatic hydrocarbon, Benz[a]anthracene-7-methanol is expected to passively diffuse across the lipid membranes of cells. iarc.fr Studies on the metabolism of the parent compound, DMBA, have been conducted in various non-human mammalian cell lines, including rat liver and intestinal cells, which possess the necessary enzymatic machinery for its biotransformation. biosynth.comnih.gov
The human colon adenocarcinoma cell line, Caco-2, has been shown to metabolize DMBA into several products, including 7-hydroxymethyl-12-methylbenz[a]anthracene and 7,12-dihydroxymethylbenz[a]anthracene. nih.gov This indicates that intestinal epithelial cells can take up and metabolize benz[a]anthracene derivatives. The expression of CYP1A1, CYP2E1, and CYP3A proteins in Caco-2 cells supports their metabolic competence. nih.gov Once metabolized and conjugated in Phase II, the resulting more polar metabolites can be actively transported out of the cell by efflux pumps such as P-glycoprotein and multidrug resistance-associated proteins (MRPs). iarc.fr
Microbial systems, particularly fungi, have been extensively used to study the metabolism of PAHs and serve as models for mammalian biotransformation. The filamentous fungus Cunninghamella elegans has been shown to metabolize 7-hydroxymethylbenz[a]anthracene into dihydrodiol derivatives, demonstrating its ability to take up and oxidize this compound. nih.gov Similarly, Syncephalastrum racemosum metabolizes the related compound DMBA to 7-hydroxymethyl-12-methylbenz[a]anthracene and its dihydroxy derivative, as well as forming sulfate and glucuronide conjugates. deepdyve.comoup.com
The bacterium Mycobacterium vanbaalenii can also degrade methyl-substituted PAHs, including DMBA, through initial oxidation of the methyl groups to form hydroxymethyl derivatives. asm.org These microbial transformations are generally considered detoxification pathways, as they often lead to less toxic products. oup.com
In Vivo Disposition and Metabolite Profiling in Model Organisms (Excluding Human Clinical Data)
The use of isotopically labeled compounds like Benz[a]anthracene-7-methanol-13C is instrumental in accurately tracing the absorption, distribution, metabolism, and excretion (ADME) of the parent molecule and its derivatives in laboratory settings.
Isotopic Tracing and Mass Balance Studies in Laboratory Animal Models
While specific mass balance studies on this compound are not extensively documented, the metabolic pathways of the parent compound, benz[a]anthracene (BaA), have been characterized in various animal models, including rats, mice, and hamsters. nih.gov These studies provide a predictive framework for the fate of its 13C-labeled methanol (B129727) derivative.
Metabolic activation of BaA is a critical process initiated by cytochrome P450 enzymes, leading to the formation of various metabolites. ontosight.aichemicalbook.com In rat liver microsomes, mouse skin, and hamster embryo cells, the primary metabolites formed are dihydrodiols. nih.gov The use of a 13C label allows for the precise tracking of these metabolic products through mass spectrometry, distinguishing them from endogenous molecules.
Key metabolic reactions involve the formation of trans-dihydrodiols at different positions on the aromatic ring structure. For instance, studies with BaA have identified the 3,4- and 8,9-dihydrodiols as significant metabolites. nih.gov In rat liver microsomal fractions, the formation of the 3,4-dihydrodiol is relatively minor compared to other dihydrodiol metabolites. nih.gov However, in mouse skin and hamster embryo cells, larger quantities of the 3,4-dihydrodiol are detected. nih.gov The presence of the 7-methanol group in Benz[a]anthracene-7-methanol is also subject to metabolic modification, potentially being oxidized to a carboxylic acid.
A hypothetical mass balance study using this compound would involve administering the compound to laboratory animals and subsequently analyzing various tissues and excreta to quantify the distribution of the 13C label. This allows for a comprehensive accounting of the absorbed dose and its allocation throughout the body.
Table 1: Anticipated Major Metabolites of Benz[a]anthracene-7-methanol in Laboratory Animal Models
| Metabolite Class | Specific Metabolites (Hypothetical) | Site of Major Formation |
|---|---|---|
| Dihydrodiols | Benz[a]anthracene-trans-3,4-dihydrodiol-7-methanol | Liver, Skin |
| Benz[a]anthracene-trans-8,9-dihydrodiol-7-methanol | Liver | |
| Oxidized Methanol Group | 7-Carboxy-benz[a]anthracene | Liver |
Excretion Pathway Analysis (e.g., Bile, Fecal, Urinary Metabolite Characterization)
The excretion of BaA and its metabolites occurs primarily through the biliary and fecal routes, with a smaller contribution from urinary excretion. cdc.govnih.govtandfonline.comtandfonline.com Studies in rats have demonstrated that a significant portion of an administered dose is excreted in the bile, indicating that the fecal route is the main pathway for elimination from the body. cdc.gov
Following administration of BaA to rats, metabolites are conjugated in the liver to form more water-soluble compounds, such as glucuronides and sulfates, which are then excreted into the bile. oup.com These conjugates are subsequently eliminated in the feces. Research on mice has also shown that both BaA and another PAH, 7,12-dimethylbenz[a]anthracene (DMBA), are excreted more in the feces than in the urine. nih.gov
Urinary excretion of BaA metabolites is a less significant pathway. scispace.comspringfieldmo.gov The metabolites found in urine are typically more polar and water-soluble, such as hydroxylated derivatives and their conjugates. scispace.comspringfieldmo.gov A study on rats identified mercapturic acids derived from BaA in the urine, which are products of glutathione (B108866) conjugation. scispace.com The use of this compound would facilitate the precise identification and quantification of these metabolites in different excreta, confirming the primary routes of elimination.
Table 2: Predominant Excretion Pathways for Benz[a]anthracene Metabolites
| Excretion Route | Percentage of Excreted Dose (Approximate) | Major Metabolites Detected | Animal Model |
|---|---|---|---|
| Fecal (via Bile) | > 50% | Glucuronide and sulfate conjugates of dihydrodiols | Rat cdc.gov |
| Fecal | > Urinary | Parent compound and metabolites | Mouse nih.gov |
Bioaccumulation and Biotransformation Kinetics in Aquatic and Terrestrial Organisms (e.g., Fish, Invertebrates, Plants)
The environmental fate of PAHs like benz[a]anthracene is of significant concern due to their potential for bioaccumulation and biotransformation in a wide range of organisms.
In aquatic organisms , the bioaccumulation of PAHs is influenced by factors such as the organism's metabolic capacity and the hydrophobicity of the compound. mdpi.comrivm.nl Fish generally have a higher capacity to metabolize PAHs compared to invertebrates, which can lead to lower bioaccumulation of the parent compound but a higher burden of metabolites. mdpi.com For example, bluegill sunfish rapidly biotransform benzo[a]pyrene, a related PAH. nih.gov In contrast, some aquatic invertebrates may accumulate higher levels of the parent PAH. researchgate.net The polychaete Nereis virens has been shown to metabolize BaA. oup.com The bioconcentration factor (BCF), a measure of a chemical's tendency to accumulate in an organism from water, can be high for PAHs in some invertebrates. rivm.nl
Terrestrial organisms , including plants, can also take up PAHs from contaminated soil and water. Studies have shown that plants can absorb anthracene, another PAH, through their roots and translocate it to other parts of the plant, where it can be metabolized. researchgate.net The extent of uptake and metabolism can vary depending on the plant species and the specific PAH.
The use of this compound in studies with aquatic and terrestrial organisms would allow for detailed kinetic analysis of its uptake, biotransformation, and depuration, providing valuable data for environmental risk assessments.
Stable Isotope Probing (SIP) for Elucidating Microbial Community Activities
Stable Isotope Probing (SIP) is a powerful molecular technique that uses isotopically labeled substrates, such as this compound, to identify and characterize microorganisms that are actively metabolizing a specific compound in a complex environmental sample. nih.gov
DNA-SIP and RNA-SIP for Identifying Active Microbial Degrader Populations
DNA-SIP and RNA-SIP involve introducing a 13C-labeled substrate into an environmental sample (e.g., soil, water, sediment) and incubating it to allow for microbial uptake and metabolism. nih.govoup.comtandfonline.com Microorganisms that consume the labeled substrate incorporate the 13C into their cellular components, including their DNA and RNA. This "heavy" nucleic acid can then be separated from the "light" (12C) nucleic acid of non-utilizing organisms by density gradient ultracentrifugation. nih.gov
Subsequent analysis of the heavy DNA or RNA, typically through 16S rRNA gene sequencing, allows for the identification of the active degrader populations. nih.govtandfonline.com This technique has been successfully applied to identify bacteria capable of degrading BaA and other PAHs in various environments. nih.govtandfonline.com For example, DNA-SIP has identified taxa such as Immundisolibacter, Acidibacter, and Sphingosinicella as active BaA degraders in urban soils. tandfonline.com In other studies, members of the Burkholderiales and Sphingomonadales have been implicated in the degradation of PAHs. nih.gov
Table 3: Microbial Genera Identified as Active Benz[a]anthracene Degraders Using DNA-SIP
| Environment | Identified Genera | Reference |
|---|---|---|
| Urban Soil | Immundisolibacter, Acidibacter, Variovorax, Sphingosinicella, Hyphomicrobium, Cellulomonas | tandfonline.com |
SIP-Metabolomics for Tracking Labeled Metabolite Dynamics in Biological Systems
SIP-Metabolomics combines stable isotope labeling with high-resolution mass spectrometry to trace the biotransformation of a labeled compound and identify its metabolites in complex biological or environmental matrices. nih.govacs.org By introducing this compound into a system, the 13C atoms act as a tracer, allowing for the unambiguous identification of its metabolic products. nih.gov
This approach has been applied to study the degradation of 13C-labeled PAHs in contaminated soil. nih.govacs.org The analysis of soil extracts by techniques like high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) can distinguish between the 13C-labeled metabolites and the natural abundance (12C) background metabolites. nih.gov This has led to the identification of novel degradation intermediates and pathways. For instance, studies with 13C-labeled BaA in soil have revealed the formation of sulfate conjugates of dihydroxy compounds, suggesting a role for fungi in its biotransformation. nih.govacs.org
SIP-Metabolomics provides a dynamic view of metabolic pathways, allowing researchers to track the appearance and disappearance of labeled metabolites over time, thus offering a more complete understanding of the degradation process.
Sophisticated Analytical Methodologies Employing Isotopic Standards
Quantitative Analysis via Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, Benz[a]anthracene-7-methanol-¹³C) to the sample at the beginning of the analytical process. This labeled compound, having nearly identical chemical and physical properties to the native analyte, acts as an ideal internal standard, co-extracting and co-eluting with the target compound. By measuring the ratio of the native analyte to the isotopically labeled standard in the mass spectrometer, any losses during sample preparation and analysis can be effectively compensated for, leading to highly reliable quantitative results.
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-High Resolution Mass Spectrometry (GC-HRMS) Method Development
Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like certain PAH metabolites. For a compound such as Benz[a]anthracene-7-methanol, a derivatization step to increase its volatility and thermal stability would likely be necessary prior to GC-MS analysis.
In a typical GC-MS method, the sample, spiked with Benz[a]anthracene-7-methanol-¹³C, would be subjected to an extraction and cleanup procedure. The extract would then be derivatized, for example, by silylation, to convert the hydroxyl group of the methanol (B129727) moiety into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. The derivatized extract is then injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific ions corresponding to the analyte and the internal standard are monitored. This significantly enhances the sensitivity and selectivity of the analysis. For even greater specificity and lower detection limits, GC coupled with high-resolution mass spectrometry (GC-HRMS) can be employed. GC-HRMS allows for the measurement of the exact mass of the ions, which helps to differentiate the target analytes from matrix interferences with the same nominal mass.
While specific GC-MS parameters for Benz[a]anthracene-7-methanol-¹³C are not detailed in the available literature, a general approach would involve optimizing the GC temperature program to achieve good chromatographic separation from other potential metabolites and matrix components. The MS would be tuned to detect the characteristic ions of the derivatized analyte and its ¹³C-labeled counterpart.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and LC-HRMS Approaches for Polar Metabolites
For more polar metabolites of benz[a]anthracene, and for the direct analysis of Benz[a]anthracene-7-methanol without derivatization, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. The polarity of the methanol group makes this compound amenable to reversed-phase or hydrophilic interaction liquid chromatography (HILIC).
In an LC-MS/MS method, the sample containing the analyte and the Benz[a]anthracene-7-methanol-¹³C internal standard is injected into the LC system. The separation is achieved based on the partitioning of the analytes between the mobile phase and the stationary phase. Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity. In a typical MS/MS experiment, the precursor ion of the analyte (and the internal standard) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and sensitive. The use of LC coupled with high-resolution mass spectrometry (LC-HRMS) offers the advantage of obtaining full-scan accurate mass data, which can be used for both quantification and the identification of unknown metabolites.
Internal Standard Applications for Enhanced Analytical Precision and Accuracy
The use of Benz[a]anthracene-7-methanol-¹³C as an internal standard is crucial for achieving high precision and accuracy in quantitative analyses. clearsynth.com Because the ¹³C-labeled standard is added to the sample at the very beginning of the analytical workflow, it experiences the same potential losses as the native analyte during all subsequent steps, including extraction, cleanup, derivatization, and injection.
By calculating the ratio of the signal from the native analyte to the signal from the known concentration of the internal standard, these variations can be mathematically corrected. This normalization process accounts for both systematic and random errors, leading to more reliable and reproducible results. The stability of the carbon-13 isotope prevents the issue of isotopic exchange that can sometimes be observed with deuterium-labeled standards, further enhancing the robustness of the method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and for confirming the position and extent of isotopic labeling.
Carbon-13 NMR Chemical Shift and Coupling Constant Analysis for Labeling Position Confirmation
To confirm that the ¹³C label in Benz[a]anthracene-7-methanol-¹³C is at the intended methanol carbon, ¹³C NMR spectroscopy would be the definitive technique. In the ¹³C NMR spectrum of the labeled compound, the signal corresponding to the methanol carbon would be significantly enhanced in intensity compared to the signals of the other carbon atoms at natural abundance.
Furthermore, the chemical shift of this carbon provides information about its electronic environment. The analysis of one-bond and multi-bond carbon-proton coupling constants (J-couplings) can provide further structural confirmation. While specific ¹³C NMR data for Benz[a]anthracene-7-methanol-¹³C is not publicly available, data for related benz[a]anthracene derivatives can provide an indication of the expected chemical shifts. nih.govnih.gov
Hypothetical ¹³C NMR Data for Benz[a]anthracene-7-methanol-¹³C
| Carbon Position | Expected Chemical Shift Range (ppm) | Notes |
| ¹³C -Methanol | ~60-70 | The signal for the isotopically labeled carbon would be a prominent singlet (in a proton-decoupled spectrum) with a significantly higher intensity than other signals. |
| Aromatic Carbons | ~120-140 | A complex region of multiple signals corresponding to the various aromatic carbons in the benz[a]anthracene ring system. |
This table is illustrative and based on general chemical shift knowledge for similar structures. Actual values would need to be determined experimentally.
2D NMR Techniques (e.g., HSQC, HMBC) for Complex Metabolite Structure Assignment
For the complete and unambiguous assignment of all proton and carbon signals in Benz[a]anthracene-7-methanol and its potential metabolites, two-dimensional (2D) NMR techniques are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. It is invaluable for assigning the proton and carbon signals of the methylene (B1212753) group in the methanol moiety and the aromatic CH groups.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the carbon skeleton of the molecule. For instance, correlations would be expected between the protons of the methanol group and the carbon atoms at positions 6, 7, and 8 of the benz[a]anthracene ring, definitively confirming the attachment point of the methanol group.
These 2D NMR techniques are particularly powerful when analyzing complex mixtures of metabolites, as they can help to identify the structures of individual components without the need for complete chromatographic separation.
13C-Enrichment NMR Spectroscopy for Tracing Carbon Flow and Trophic Linkages
While the specific application of Benz[a]anthracene-7-methanol-13C in 13C-Enrichment Nuclear Magnetic Resonance (NMR) spectroscopy for tracing carbon flow and trophic linkages is not extensively documented in publicly available literature, the principles of the technique provide a clear framework for its potential use. 13C-NMR is a powerful non-destructive technique that can distinguish between the naturally abundant 12C and the stable isotope 13C.
In a hypothetical study, organisms could be exposed to this compound. Following exposure, extracts from these organisms could be analyzed by 13C-NMR. The appearance of 13C-labeled signals corresponding to potential metabolites would provide direct evidence of the biotransformation of the parent compound. By tracking the position of the 13C label in the resulting metabolites, researchers could elucidate the specific metabolic pathways involved. In the context of trophic linkages, if a predator consumes prey that has been exposed to this compound, the presence of the 13C label in the predator's tissues would confirm the trophic transfer of this compound or its metabolites.
Isotope Ratio Mass Spectrometry (IRMS) for Source Apportionment and Environmental Tracing
Compound-Specific Isotope Analysis (CSIA) for Tracing Environmental Fate
Compound-Specific Isotope Analysis (CSIA) is a powerful tool for tracking the environmental fate of contaminants. In this technique, the isotopic composition of a specific compound is measured. This compound can be used as an internal standard in CSIA to improve the accuracy and precision of the analysis of unlabeled benz[a]anthracene and its degradation products in environmental samples.
By spiking an environmental sample with a known amount of this compound, researchers can correct for losses during sample preparation and analysis. This allows for a more accurate determination of the isotopic signature of the native benz[a]anthracene, which can provide insights into its source and the extent of its degradation.
Hyphenated Chromatographic Techniques Coupled with Isotopic Detection
Hyphenated chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the separation and identification of compounds in complex mixtures. When coupled with isotopic detection methods, these techniques offer enhanced sensitivity and specificity for the analysis of isotopically labeled compounds like this compound.
In a typical application, this compound would be used as an internal standard for the quantification of native benz[a]anthracene and its metabolites. The labeled standard co-elutes with the unlabeled analyte but is distinguished by its higher mass due to the presence of the 13C atom. This allows for precise quantification, even in complex environmental or biological matrices where matrix effects can interfere with the analysis.
Table 1: Potential Application of this compound in Hyphenated Chromatography
| Analytical Technique | Application of this compound | Information Gained |
| GC-MS | Internal Standard | Accurate quantification of volatile benz[a]anthracene metabolites. |
| LC-MS | Internal Standard | Accurate quantification of non-volatile benz[a]anthracene metabolites. |
Mechanistic Investigations of Biochemical Interactions
Elucidation of Enzyme-Substrate Binding and Catalytic Mechanisms using Labeled Probes
The use of ¹³C-labeled compounds like Benz[a]anthracene-7-methanol-13C has been instrumental in detailing the binding and catalytic mechanisms of enzymes involved in PAH metabolism. The ¹³C nucleus possesses a distinct nuclear spin that can be readily detected by Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the precise characterization of the local electronic environment of the labeled carbon atom. cdnsciencepub.com
When this compound interacts with an enzyme, changes in the chemical shift of the ¹³C signal provide valuable information about the binding event. cdnsciencepub.com Furthermore, NMR can be used to monitor the enzymatic conversion of the substrate to its metabolites in real-time. For instance, the hydroxylation of the 7-methyl group is a crucial step in the metabolic activation of many benz[a]anthracene derivatives. plos.org By monitoring the ¹³C NMR spectrum, researchers can observe the disappearance of the signal corresponding to the methanol (B129727) group and the appearance of new signals corresponding to subsequent metabolites.
Studies have shown that the metabolism of benz[a]anthracene and its derivatives is primarily carried out by cytochrome P450 (CYP) enzymes, which are part of the mixed-function oxidase system. plos.org These enzymes introduce functional groups, such as hydroxyl groups, into the PAH structure, increasing their polarity and facilitating their excretion. plos.org The use of ¹³C-labeled substrates allows for a detailed investigation of the regioselectivity and stereoselectivity of these enzymatic reactions.
Table 1: Research Findings on Enzyme-Substrate Interactions of Benz[a]anthracene Derivatives
| Research Focus | Key Findings | Analytical Techniques |
| Metabolic Activation | The hydroxylation of the 7-methyl group is a critical step in the carcinogenesis of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). plos.org | ¹³C NMR, Mass Spectrometry |
| Enzyme Modulation | Certain compounds can modulate the activity of Phase I (e.g., CYP P450) and Phase II (e.g., glutathione-S-transferase) enzymes involved in DMBA metabolism. plos.org | Enzymatic Assays, Histological Evaluation |
| Catalytic Pathways | Methanol can be converted to aromatics over zeolite catalysts through a series of reactions including the formation of surface methoxy (B1213986) species. acs.org | Solid-state NMR, Isotope Labeling Studies |
Studies on the Formation and Structure of Adducts with Cellular Macromolecules (e.g., DNA, Proteins) – Focus on Chemical Interaction Mechanisms, not Adverse Biological Outcomes
A critical aspect of the toxicity of PAHs is their ability to form covalent adducts with cellular macromolecules, particularly DNA and proteins. medchemexpress.comnih.gov The formation of these adducts can disrupt normal cellular processes. This compound, and more importantly its metabolites, can react with nucleophilic sites on these macromolecules.
The metabolic activation of benz[a]anthracene can lead to the formation of highly reactive diol-epoxides. nih.gov These epoxides are electrophilic and can readily react with the nitrogen and oxygen atoms in DNA bases, such as guanine (B1146940) and adenine, to form stable covalent adducts. The ¹³C label in this compound is invaluable for structurally characterizing these adducts using techniques like NMR and mass spectrometry. This allows for the precise identification of the site of adduction on both the PAH and the macromolecule.
Similarly, reactive metabolites of benz[a]anthracene can form adducts with proteins. These interactions can alter protein structure and function. The use of ¹³C-labeled probes facilitates the identification of the specific amino acid residues involved in adduct formation and the characterization of the resulting protein modifications.
Table 2: Mechanistic Details of Adduct Formation with Benz[a]anthracene Derivatives
| Macromolecule | Mechanism of Adduct Formation | Key Metabolites Involved |
| DNA | Reaction of electrophilic diol-epoxides with nucleophilic sites on DNA bases. nih.gov | Diol-epoxides of benz[a]anthracene and its metabolites like 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). nih.gov |
| Proteins | Covalent binding of reactive metabolites to amino acid residues. | Reactive oxygen species and electrophilic metabolites. |
Investigation of Downstream Molecular Events and Signaling Pathway Perturbations – Focus on Mechanistic Understanding, not Disease Pathology
The interaction of benz[a]anthracene and its metabolites with cellular components can trigger a cascade of downstream molecular events, leading to perturbations in various signaling pathways. The use of isotopically labeled compounds like this compound allows for the tracing of the compound and its metabolites within the cell, helping to identify the molecular targets and signaling pathways that are affected.
For example, the formation of DNA adducts can activate DNA damage response pathways. medchemexpress.com The cell may attempt to repair the damaged DNA, but if the damage is too extensive, it can lead to the activation of apoptotic pathways.
Furthermore, metabolites of benz[a]anthracene can generate reactive oxygen species (ROS), leading to oxidative stress. This can perturb signaling pathways that are sensitive to the cellular redox state. For instance, some studies have suggested that PAHs can alter Ca²⁺-associated signaling pathways. nih.gov
Table 3: Downstream Molecular Events and Signaling Pathway Perturbations
| Cellular Process | Perturbed Signaling Pathway | Mechanistic Insight |
| DNA Damage | Activation of DNA damage response pathways. medchemexpress.com | Formation of covalent DNA adducts triggers cellular repair mechanisms. |
| Oxidative Stress | Alteration of redox-sensitive signaling pathways. | Generation of reactive oxygen species by PAH metabolites. |
| Immune Response | Impairment of cell-mediated and humoral immune responses. | Bone marrow hypocellularity resulting from PAH exposure. europeanreview.org |
Environmental Fate and Transport Research Utilizing Labeled Compounds
Biodegradation and Biotransformation Processes in Diverse Environmental Matrices (e.g., Soil, Sediment, Water)
The biodegradation of benz[a]anthracene and its derivatives is a key process influencing their persistence in the environment. The ¹³C label in Benz[a]anthracene-7-methanol-¹³C allows for precise tracking of its transformation by microorganisms in soil, sediment, and water.
Soil: In soil environments, the biodegradation of benz[a]anthracene is expected to be a slow process. nih.gov Studies on the related compound 7,12-dimethylbenz[a]anthracene (B13559) have shown half-lives of 20 and 28 days in different sandy loam soils. nih.gov The presence of the methanol (B129727) group in Benz[a]anthracene-7-methanol-¹³C may influence its bioavailability and degradation rate. Fungi, such as Cunninghamella elegans, are known to metabolize methylated benz[a]anthracenes, initially forming hydroxymethyl derivatives which are then further transformed into various dihydrodiols and tetraols. nih.gov Ligninolytic fungi like Irpex lacteus can degrade over 70% of benz[a]anthracene within 14 days in a liquid medium, transforming it first to benz[a]anthracene-7,12-dione. nih.gov This dione (B5365651) is then further broken down into smaller molecules like 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.gov
Sediment: Mangrove sediments have been shown to harbor fungal species, such as Fusarium solani, capable of degrading benz[a]anthracene. nih.gov These fungi can remove up to 60% of the added benz[a]anthracene over a 40-day incubation period, metabolizing it through its quinone to phthalic acid. nih.gov The presence of extracellular laccase suggests its important role in the initial transformation of PAHs in such environments. nih.gov
Water: In aqueous systems, the low water solubility of benz[a]anthracene and its derivatives is a limiting factor for biodegradation. mdpi.com However, bacteria like Mycobacterium sp. strain RJGII-135, isolated from a former coal gasification site, have demonstrated the ability to degrade benz[a]anthracene. nih.govnih.gov This bacterium attacks the molecule at different sites, forming dihydrodiols such as 5,6-BAA-dihydrodiol and 10,11-BAA-dihydrodiol, indicating multiple degradation pathways. nih.govnih.gov Similarly, Sphingobium sp. strain KK22 can achieve 80-90% biodegradation of benz[a]anthracene within 8 days, with oxidation occurring at both the linear and angular ends of the molecule. researchgate.net
Table 1: Microbial Degradation of Benz[a]anthracene in Different Environmental Matrices
| Environmental Matrix | Microorganism | Key Transformation Products | Degradation Extent/Rate | Reference |
|---|---|---|---|---|
| Soil | Cunninghamella elegans (fungus) | 7-OHMBA-trans-8,9-dihydrodiol, 7-OHMBA-trans-3,4-dihydrodiol | Metabolizes methylated benz[a]anthracenes | nih.gov |
| Liquid Medium | Irpex lacteus (fungus) | Benz[a]anthracene-7,12-dione, 1,2-naphthalenedicarboxylic acid, phthalic acid | >70% in 14 days | nih.gov |
| Mangrove Sediment | Fusarium solani (fungus) | Quinone molecules, phthalic acid | 60% in 40 days | nih.gov |
| Water/Liquid Culture | Mycobacterium sp. strain RJGII-135 (bacterium) | 5,6-BAA-dihydrodiol, 10,11-BAA-dihydrodiol | Degrades various PAHs | nih.govnih.gov |
| Water/Liquid Culture | Sphingobium sp. strain KK22 (bacterium) | 1-Hydroxy-2-naphthoic acid, 2-hydroxy-3-naphthoic acid, salicylic (B10762653) acid | 80-90% in 8 days | researchgate.net |
Phototransformation and Chemical Degradation Pathways in Abiotic Environmental Systems
In abiotic environments, phototransformation is a significant degradation pathway for PAHs. While specific data on Benz[a]anthracene-7-methanol-¹³C is limited, studies on the parent compound, benz[a]anthracene, indicate that it can undergo photodegradation in surface waters. cdc.gov However, the rate and extent of this process vary widely among different PAHs. cdc.gov Adsorption to particulate matter, like soot, can make these compounds more resistant to photochemical reactions. cdc.gov
Chemical oxidation is another abiotic degradation process. In soils, however, photolysis, hydrolysis, and chemical oxidation are not considered major degradation pathways for PAHs. cdc.gov
Sorption, Desorption, and Mobility Dynamics in Porous Media (e.g., Soil, Aquifers)
The movement of Benz[a]anthracene-7-methanol-¹³C in the subsurface is largely governed by its sorption and desorption characteristics in porous media like soil and aquifers. Benz[a]anthracene, being a high molecular weight PAH, adsorbs very strongly to organic matter in soil. tpsgc-pwgsc.gc.ca This strong adsorption significantly limits its mobility.
The sorption of PAHs to soil and sediments increases with higher organic carbon content and greater surface area of the sorbent particles. cdc.gov For instance, studies have shown that marsh sediment retains significantly more benz[a]anthracene than sand. cdc.gov Clay minerals, particularly montmorillonite, have demonstrated high sorption efficiency for PAHs, exceeding 99% in some cases. mdpi.com The sorption process is primarily driven by the partitioning of the nonpolar PAH molecules into the hydrophobic domains of the clay minerals. mdpi.com
Desorption of PAHs from sediment can be relatively rapid, which has implications for their potential remobilization in aquatic systems. nih.gov The mobility of benz[a]anthracene in soil is generally low due to its strong adsorption. tpsgc-pwgsc.gc.ca Any dissolved portion that enters the groundwater is likely to be diluted and volatilize slowly. tpsgc-pwgsc.gc.ca
Table 2: Sorption Characteristics of Benz[a]anthracene in Porous Media
| Sorbent Material | Observation | Reference |
|---|---|---|
| Soil Organic Matter | Very strong adsorption, limits mobility. | tpsgc-pwgsc.gc.ca |
| Sediments (general) | Sorption increases with organic carbon content and particle surface area. | cdc.gov |
| Marsh Sediment vs. Sand | Marsh sediment retains about two times more benz[a]anthracene than sand. | cdc.gov |
| Clay Minerals (Montmorillonite) | Sorption efficiency can be greater than 99%. | mdpi.com |
Volatilization and Atmospheric Transport Studies
Volatilization of high molecular weight PAHs like benz[a]anthracene from soil and water is generally not a significant loss mechanism. cdc.gov The estimated half-life for volatilization of benz[a]anthracene from water is greater than 100 hours. cdc.gov While lower molecular weight PAHs can be substantially removed by volatilization under favorable conditions (high temperature, low water depth, high wind), this is less of a factor for larger molecules. cdc.gov
Once in the atmosphere, PAHs are transported adsorbed on airborne particulate matter such as soot and fly ash. nih.gov The distance of transport depends on the particle size, with smaller particles being carried over longer distances. nih.gov This long-range transport can lead to the presence of PAHs in remote locations, far from their emission sources. nih.gov Gas-particle partitioning is a key factor, with larger PAHs like benz[a]anthracene being predominantly in the particulate phase. acs.org Atmospheric deposition, through both wet (rain and snow) and dry processes, is the primary mechanism for removing these particle-bound PAHs from the atmosphere. acs.orgresearchgate.net
Development of Environmental Remediation and Bioremediation Strategies (e.g., Tracking Transformation Products)
The use of ¹³C-labeled compounds like Benz[a]anthracene-7-methanol-¹³C is invaluable for developing and optimizing remediation strategies for PAH-contaminated sites. By accurately tracing the metabolic pathways and identifying the transformation products, researchers can assess the effectiveness of different bioremediation approaches.
For instance, understanding the specific metabolites formed by microorganisms like Mycobacterium sp. and Fusarium solani helps in evaluating the completeness of the degradation process. nih.govnih.govnih.gov The identification of ring-cleavage products is a clear indicator of successful bioremediation, as it signifies the breakdown of the persistent aromatic structure. nih.govnih.govnih.gov
Furthermore, combining chemical oxidation methods, such as Fenton oxidation, with microbial treatment has been explored for the cleanup of benz[a]anthracene-contaminated soils. researchgate.net In such hybrid approaches, labeled compounds can be used to track the initial chemical transformation products and their subsequent biodegradation, providing a comprehensive picture of the remediation process. researchgate.net The ability to monitor the fate of the ¹³C label through these sequential treatments allows for the optimization of reaction conditions and the selection of the most effective microbial strains for the final cleanup phase.
Computational and Theoretical Approaches to Structural and Reactivity Analysis
Quantum Chemical Calculations for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like benz[a]anthracene and its derivatives. nih.govresearchgate.net Methods such as Density Functional Theory (DFT) are employed to calculate various molecular properties that correlate with carcinogenic activity. researchgate.net
For the parent benz[a]anthracene, these calculations help identify regions of high electron density, such as the K, L, M, and bay regions, which are crucial in its metabolism and carcinogenicity. researchgate.net The "bay region" hypothesis, for instance, is supported by calculations showing the stability of carbocations formed in this area. nih.gov
Electronic Structure and Reactivity Descriptors:
Key reactivity descriptors for benz[a]anthracene derivatives include:
HOMO-LUMO Gap: The energy difference between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Local Atomic Reactivity Indices: These indices, such as local atomic hardness and softness, pinpoint specific atoms or regions within the molecule that are more susceptible to electrophilic or nucleophilic attack. researchgate.net For example, studies on substituted benz[a]anthracene derivatives have shown that the local atomic hardness of certain carbon atoms is a significant variable in predicting carcinogenic activity. researchgate.net
Ionization Potential and Electron Affinity: These properties relate to the ease of forming radical cations, a key step in some proposed mechanisms of PAH carcinogenesis. nih.gov
The introduction of a -CH2OH group at the 7-position would be expected to alter the electronic distribution of the benz[a]anthracene ring system. The oxygen atom, being highly electronegative, would draw electron density, potentially affecting the reactivity of the nearby regions. The 13C isotope, however, would have a negligible effect on the electronic structure compared to the more common 12C.
Spectroscopic Property Prediction:
Quantum chemical calculations can also predict spectroscopic properties, such as the 13C Nuclear Magnetic Resonance (NMR) spectrum. nih.gov For Benz[a]anthracene-7-methanol-13C, the labeled carbon would exhibit a distinct signal in the 13C NMR spectrum, which could be precisely calculated. This is invaluable for confirming the identity and purity of the synthesized compound.
Table 1: Calculated Reactivity Indices for Benz[a]anthracene Derivatives (Illustrative) This table is illustrative and based on general findings for benz[a]anthracene derivatives, as specific data for this compound is not available.
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Carcinogenic Activity |
|---|---|---|---|---|
| Benz[a]anthracene | -5.5 | -1.2 | 4.3 | Moderate |
| 7-Methylbenz[a]anthracene | -5.4 | -1.1 | 4.3 | High |
| 7,12-Dimethylbenz[a]anthracene (B13559) | -5.3 | -1.0 | 4.3 | Very High |
Molecular Dynamics Simulations of Ligand-Receptor Interactions or Membrane Permeation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding how benz[a]anthracene and its metabolites interact with biological macromolecules like DNA and enzymes.
Ligand-Receptor Interactions:
The carcinogenic effects of benz[a]anthracene are linked to the covalent binding of its metabolites to DNA. MD simulations can model the intercalation of benz[a]anthracene derivatives into the DNA double helix and the subsequent formation of adducts. These simulations can reveal the preferred binding sites and the conformational changes in DNA upon binding.
For this compound, MD simulations could predict how the methanol (B129727) group influences its interaction with the active sites of metabolic enzymes, such as cytochrome P450. acs.org The size and polarity of the methanol group could either enhance or hinder its entry into the active site, thereby affecting its metabolic activation.
Membrane Permeation:
MD simulations can also be used to study the permeation of benz[a]anthracene derivatives across cell membranes. The lipophilicity of the parent benz[a]anthracene allows it to readily pass through lipid bilayers. The introduction of a hydrophilic methanol group in this compound would likely decrease its lipophilicity, potentially slowing its passive diffusion into cells. Simulations could quantify this effect by calculating the potential of mean force for membrane crossing.
A study on the dynamics of benzene (B151609) within a self-assembled capsule provides a parallel for the type of motion that might be observed for a PAH derivative in a confined environment, showing both in-plane and out-of-plane reorientations. nih.gov
In Silico Prediction of Metabolic Pathways and Enzyme Docking Studies
In silico tools are increasingly used to predict the metabolic fate of xenobiotics like benz[a]anthracene. These methods can identify potential metabolites and the enzymes responsible for their formation.
Metabolic Pathway Prediction:
The metabolism of benz[a]anthracene is complex, involving multiple enzymatic steps primarily catalyzed by cytochrome P450 monooxygenases and epoxide hydrolase. nih.govnih.gov This process can lead to the formation of dihydrodiols, diol epoxides, and phenols. nih.gov Some of these metabolites, particularly the bay-region diol epoxides, are potent carcinogens.
For this compound, the presence of the methanol group could introduce additional metabolic pathways. For instance, the alcohol moiety could be oxidized to an aldehyde and then a carboxylic acid. The methyl groups of methylated benz[a]anthracenes are known to undergo enzymatic hydroxylation. nih.gov
Enzyme Docking Studies:
Molecular docking simulations can predict the binding orientation and affinity of a ligand within the active site of a protein. Docking this compound into the active sites of various cytochrome P450 isozymes (e.g., CYP1A1, CYP1B1) could reveal which enzymes are most likely to metabolize it and at which positions on the aromatic ring system. acs.org The results of these docking studies can help to rationalize the observed metabolite profiles and to predict potential drug-drug interactions.
Table 2: Predicted Major Metabolites of Benz[a]anthracene in Human Liver Microsomes
| Metabolite | Percentage of Total Metabolites |
|---|---|
| BA-8,9-dihydrodiol | 42.4% nih.gov |
| BA-5,6-dihydrodiol | 25% nih.gov |
| BA-10,11-dihydrodiol | 24.8% nih.gov |
| BA-3,4-dihydrodiol | 5.3% nih.gov |
Isotope Effects in Reaction Kinetics and Mechanistic Modeling
The presence of the 13C isotope in this compound allows for the study of kinetic isotope effects (KIEs). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
Kinetic Isotope Effects:
Measuring KIEs can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. In the context of benz[a]anthracene metabolism, a significant 13C KIE for the formation of a particular metabolite would indicate that the bond to the labeled carbon is being broken in the rate-determining step.
For this compound, a KIE could be observed in reactions involving the methanol group, such as its enzymatic oxidation. The magnitude of the KIE would depend on the specific mechanism of the enzymatic reaction. Studies on the dioxygenation of other aromatic compounds have shown that KIEs can be used to elucidate reaction mechanisms. acs.org
Mechanistic Modeling:
The data from KIE experiments can be used to refine mechanistic models of enzyme catalysis. By comparing experimentally measured KIEs with those predicted from theoretical models of the transition state, researchers can gain a more detailed understanding of how enzymes catalyze the metabolism of benz[a]anthracene and its derivatives. This information is crucial for predicting the biological activity of these compounds and for designing strategies to mitigate their toxic effects. The use of stable isotope probing (SIP) is a well-established method for identifying bacteria that utilize specific substrates like PAHs. asm.org
Emerging Research Frontiers and Methodological Advancements
Integration of Isotopic Tracers with Advanced Imaging Techniques
The combination of isotopic tracers like Benz[a]anthracene-7-methanol-13C with sophisticated imaging technologies is revolutionizing our ability to visualize the distribution and metabolic fate of PAHs at the microscopic level. Techniques such as microautoradiography and isotope imaging are providing unprecedented insights.
Microautoradiography: While traditionally used with radioactive isotopes, the principles of microautoradiography can be adapted for stable isotopes through techniques like secondary ion mass spectrometry (SIMS). By exposing tissue or environmental samples containing ¹³C-labeled compounds to a beam of primary ions, secondary ions, including the ¹³C isotope, are emitted and can be detected to create a high-resolution map of the compound's distribution. This allows researchers to pinpoint the location of this compound and its metabolites within cellular structures or soil matrices.
Isotope Imaging: Advanced mass spectrometry imaging techniques, such as matrix-assisted laser desorption/ionization (MALDI) imaging and nanoscale secondary ion mass spectrometry (NanoSIMS), are being employed to track ¹³C-labeled PAHs. These methods can differentiate between the labeled compound and its unlabeled counterparts, providing clear images of uptake and distribution in organisms and environmental samples. acs.org For instance, researchers can visualize the accumulation of this compound in specific tissues or organelles, offering critical information on toxicokinetics and mechanisms of toxicity. acs.org
Development of Novel and Economical Isotopic Labeling Strategies for Complex Aromatic Systems
The synthesis of isotopically labeled complex aromatic systems like benz[a]anthracene has historically been a costly and complex process. However, recent advancements are focused on developing more novel and economical labeling strategies.
Table 1: Comparison of Isotopic Labeling Strategies
| Strategy | Description | Advantages | Challenges |
| Chemical Synthesis | Multi-step organic synthesis using ¹³C-labeled starting materials. | High isotopic purity and specific labeling. | Often expensive and complex. |
| Biosynthesis | Utilization of microorganisms or enzymes to incorporate ¹³C from simple labeled precursors. | Potentially more economical for complex molecules. | May result in isotopic scrambling and lower yields. |
| Cell-Free Synthesis | In vitro protein synthesis systems using labeled amino acid precursors. | Can be more cost-effective than in vivo methods. nih.govresearchgate.net | Primarily applicable to protein-based systems. |
High-Throughput Screening Methodologies Utilizing Labeled Chemical Probes
The use of labeled chemical probes like this compound is enabling the development of high-throughput screening (HTS) assays to assess the biological activity and toxicity of PAHs. These methods allow for the rapid testing of numerous compounds or environmental samples.
Fluorescence polarization immunoassay (FPIA) is one such HTS method that can be adapted for the detection of PAHs. bohrium.com While FPIA itself doesn't directly use isotopically labeled compounds, the development of specific antibodies for PAHs, which can be raised using labeled haptens, is a crucial component. bohrium.com Furthermore, HTS transcriptomics can be used to analyze changes in gene expression in cells exposed to PAHs, with labeled compounds helping to confirm uptake and metabolism. oup.com This approach can identify the molecular pathways affected by these contaminants. oup.com The coupling of solid-phase microextraction (SPME) with gas chromatography-mass spectrometry (GC-MS) offers another avenue for the high-throughput analysis of PAHs and their metabolites in various matrices. nih.govtandfonline.com The use of isotope-labeled internal standards, such as this compound, is critical for accurate quantification in these HTS methods. nih.gov
Future Directions in Environmental Monitoring, Contaminant Transformation, and Source Tracking Methodologies
The application of this compound and similar labeled compounds is poised to significantly advance environmental monitoring and remediation strategies.
Environmental Monitoring: Stable isotope-assisted metabolomics (SIAM) is a powerful tool for understanding the fate of organic pollutants in the environment. By spiking contaminated soil or water with ¹³C-labeled PAHs, researchers can trace their biotransformation pathways and identify novel metabolites. nih.gov This provides a more accurate picture of how these contaminants are broken down by microbial communities. nih.govnih.govnih.gov
Contaminant Transformation: Isotope tracing studies are essential for elucidating the mechanisms of PAH degradation. By following the ¹³C label from the parent compound into its various breakdown products, scientists can map the metabolic pathways involved in both microbial and mammalian systems. nih.govasm.org This knowledge is crucial for developing effective bioremediation strategies.
Source Tracking: Compound-specific isotope analysis (CSIA) is a growing field that uses the stable isotopic signatures of contaminants to identify their sources. researchgate.netacs.orgcopernicus.org While natural abundance isotopes are often used, the deliberate introduction of labeled compounds like this compound in controlled studies can help to validate and refine source apportionment models. mdpi.com This allows for more accurate identification of pollution sources in complex environmental systems. mdpi.com The combination of multi-isotope tracing methods with mathematical models is moving the field from qualitative to quantitative source assessment. mdpi.com
Q & A
Q. What are the key considerations for handling Benz[a]anthracene-7-methanol-13C in laboratory settings?
Methodological Answer:
- Engineering Controls: Use Class I, Type B biological safety hoods during preparation to minimize inhalation exposure .
- PPE Requirements: Wear gloves made of Polyvinyl Alcohol or Viton®, and protective clothing (e.g., DuPont Tyvek®) to prevent skin absorption .
- Storage: Store in tightly sealed containers in a cool, well-ventilated area, away from oxidizing agents like peroxides or chlorates .
- Decontamination: Use HEPA-filtered vacuums or wet methods for cleanup to avoid aerosolization .
Q. How is this compound characterized for isotopic purity?
Methodological Answer:
- 13C NMR Spectroscopy: Analyze the compound using 13C-enriched NMR to verify isotopic labeling efficiency and confirm structural integrity. Reference spectra from related PAHs (e.g., 7H-Benz[de]anthracen-7-one) can guide peak assignments .
- Mass Spectrometry (MS): Use high-resolution MS to detect isotopic patterns and confirm molecular weight (e.g., 259.31 g/mol for the 13C-labeled variant) .
- Chromatography: Employ gas chromatography (GC) with flame ionization detection, referencing retention indices of structurally similar PAHs (e.g., 7,12-dimethylbenz[a]anthracene) .
Advanced Research Questions
Q. How can 13C isotopic labeling in this compound elucidate metabolic activation pathways in toxicological studies?
Methodological Answer:
- Tracer Studies: Administer the 13C-labeled compound to in vitro models (e.g., hepatic microsomes) and track metabolic byproducts (e.g., epoxides or dihydrodiols) via LC-MS/MS. Compare isotopic enrichment ratios to unlabeled controls to identify bioactivation pathways .
- Data Interpretation: Cross-reference results with known carcinogenic mechanisms of PAHs, such as DNA adduct formation by 7,12-dimethylbenz[a]anthracene .
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer:
- Multi-Technique Validation: Combine 13C NMR, GC-MS, and X-ray crystallography (if crystalline derivatives are available) to cross-validate structural assignments. For example, discrepancies in NMR chemical shifts may arise from solvent effects or impurities, which GC retention times can clarify .
- Isotopic Dilution Assays: Spiking experiments with unlabeled analogs can distinguish between isotopic effects and experimental artifacts .
Q. What experimental designs are optimal for studying the photostability of this compound under UV exposure?
Methodological Answer:
- Controlled Irradiation: Use a UV chamber with calibrated intensity (e.g., 254 nm) to simulate environmental degradation. Monitor degradation products via HPLC coupled with diode-array detection .
- Kinetic Analysis: Apply pseudo-first-order kinetics to calculate half-lives, comparing results with non-labeled analogs to assess isotopic effects on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
